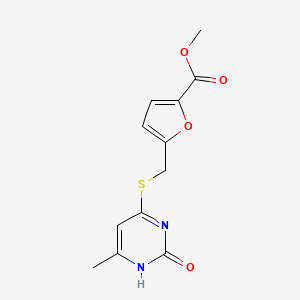

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused furan-carboxylate and dihydropyrimidinone scaffold. The structure comprises:

- Furan ring: Substituted at the 5-position with a thioether-linked methyl group bridging to the pyrimidine ring.

- Dihydropyrimidinone core: A 6-methyl-2-oxo-1,2-dihydropyrimidine moiety, a structural motif known for its pharmacological relevance in enzyme inhibition and antimicrobial activity .

- Ester group: A methyl ester at the furan-2-carboxylate position, enhancing solubility and bioavailability compared to carboxylic acid derivatives .

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, synthesized via multicomponent reactions involving thiourea, β-keto esters, and aldehydes or furan derivatives . Its structural uniqueness lies in the thioether linkage, which may confer distinct electronic and steric properties compared to oxygen-bridged analogs.

Properties

IUPAC Name |

methyl 5-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-7-5-10(14-12(16)13-7)19-6-8-3-4-9(18-8)11(15)17-2/h3-5H,6H2,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVSANZUBHCCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC2=CC=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol with a furan derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Mechanism of Action

The mechanism by which Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, and key properties:

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity :

- The thioether linkage in the target compound may enhance membrane permeability compared to oxygen-bridged analogs like Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM .

- Thioxo vs. Oxo Groups : Replacement of the 2-oxo group with a thioxo moiety (e.g., in Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM) significantly boosts antioxidant activity, likely due to improved radical scavenging via sulfur’s redox-active properties .

Synthetic Routes: Most analogs are synthesized via Biginelli reactions under acidic conditions. For example, Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM was prepared using FeCl3 catalysis in ethanol , while thioxo derivatives require thiourea instead of urea .

Physicochemical Properties :

- Solubility : Methyl esters (e.g., target compound) exhibit better solubility in polar solvents than ethyl esters (logP ~1.2 vs. ~1.8) .

- Crystallinity : Fluorinated derivatives like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals suitable for SC-XRD, aiding in structure-activity relationship (SAR) studies .

Biological Activities: Antitubercular Potential: The target compound’s furan-thioether-pyrimidine scaffold shares structural similarities with Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, which disrupts iron acquisition in Mycobacterium tuberculosis . Enzyme Inhibition: Thiophene-substituted analogs (e.g., Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-DHPM) show superior thymidine phosphorylase inhibition compared to furan derivatives, suggesting heterocycle electronic effects dominate binding .

Biological Activity

Methyl 5-(((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrimidine derivative, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 290.32 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrimidine and furan moieties exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were found to be 30 µM for MCF-7 and 25 µM for A549 cells, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 25 |

The biological activity of this compound is believed to involve the following mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells, leading to growth inhibition.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, promoting cell death through caspase activation.

- Oxidative Stress : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.